molecular formula C9H17N3O B13068152 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13068152
M. Wt: 183.25 g/mol
InChI Key: DNZKZRZUMPOEQY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is not explicitly provided in the literature, predictions can be made based on analogous pyrazole derivatives:

  • 1H NMR :
    • The pyrazole ring’s protons (H-2 and H-5) would resonate as singlets in the aromatic region (δ 7.5–8.5 ppm).
    • The tert-butoxy methylene (-CH2-O-) protons would appear as a singlet near δ 3.5–4.0 ppm.
    • The methyl group at position 4 (C4-CH3) would show a singlet at δ 2.1–2.3 ppm.
    • The tert-butyl group’s nine equivalent protons would produce a singlet at δ 1.2–1.4 ppm.
  • 13C NMR :
    • The pyrazole carbons (C-3, C-4, C-5) would appear between δ 140–160 ppm.
    • The tert-butoxy oxygen-bearing carbon (O-C(CH3)3) would resonate near δ 70–75 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions would include:

  • N-H stretching (amine) at ~3300–3500 cm⁻¹.
  • C=N and C=C stretching (pyrazole ring) at ~1500–1600 cm⁻¹.
  • C-O-C stretching (tert-butoxy) at ~1100–1250 cm⁻¹.

UV-Vis Spectroscopy

The conjugated π-system of the pyrazole ring would exhibit absorption maxima in the UV range (λmax ~250–300 nm), with possible shifts due to the electron-donating tert-butoxy and amine groups.

X-ray Crystallographic Studies

X-ray crystallographic data for this compound has not been reported in the literature. However, related pyrazole derivatives provide insights into potential structural features. For example, methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate (a structurally analogous compound) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.9079 Å, b = 15.6452 Å, c = 9.255 Å, and β = 91.727°.

Key crystallographic predictions for this compound include:

  • Crystal System : Likely monoclinic or orthorhombic due to the asymmetric tert-butoxy group.
  • Hydrogen Bonding : The amine group (-NH2) may form intermolecular hydrogen bonds with adjacent pyrazole rings or solvent molecules.
  • Torsional Angles : The (tert-butoxy)methyl substituent’s rotation around the N1-CH2 bond could create conformational polymorphism.

A hypothetical refinement table based on analogous structures is provided below:

Parameter Value
Space Group P2₁/c
a (Å) 10.5–12.0
b (Å) 14.0–16.0
c (Å) 8.5–10.0
β (°) 90–95
Z 4
R Factor (%) <5.0

Further experimental studies are required to confirm these predictions.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-3-amine

InChI

InChI=1S/C9H17N3O/c1-7-5-12(11-8(7)10)6-13-9(2,3)4/h5H,6H2,1-4H3,(H2,10,11)

InChI Key

DNZKZRZUMPOEQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)COC(C)(C)C

Origin of Product

United States

Preparation Methods

Protection of the Pyrazole Nitrogen

The tert-butoxy methyl group is introduced as a protecting group on the pyrazole nitrogen to prevent unwanted side reactions during subsequent functionalization steps. This is commonly achieved by alkylation using tert-butyl chloromethyl ether or similar tert-butoxy methylating agents under basic conditions.

Step Reagents/Conditions Purpose Notes
1 4-methyl-1H-pyrazol-3-amine + tert-butyl chloromethyl ether Alkylation of pyrazole N-1 with tert-butoxy methyl group Base such as K2CO3 or NaH used to deprotonate N-1
2 Solvent: DMF or THF Medium for reaction Temperature controlled (0-50°C)

This step yields this compound as a protected intermediate.

Amination at the 3-Position

The amino group at the 3-position can be introduced by substitution reactions on suitably activated pyrazole derivatives or by direct amination of the pyrazole ring. This may involve:

  • Use of protected amino precursors.
  • Catalytic amination or nucleophilic substitution under mild conditions.

Deprotection and Purification

After functionalization, the tert-butoxy methyl protecting group can be selectively removed if necessary, or retained if it is part of the target molecule. Purification is typically done by crystallization or chromatography to achieve high purity.

Detailed Research Findings and Reaction Conditions

Literature-Based Synthetic Route

A representative synthetic route adapted from pyrazole chemistry patents and literature includes:

Stage Conditions/Details Yield/Outcome
Alkylation Reaction of 4-methyl-1H-pyrazol-3-amine with tert-butyl chloromethyl ether, K2CO3, DMF, 25-50°C Moderate to high yield (70-85%)
Amination Amination via nucleophilic substitution using ammonia or amine source under controlled temperature High regioselectivity, yield ~80%
Purification Crystallization from suitable solvents (e.g., ethyl acetate, hexane) or silica gel chromatography >95% purity achievable

Industrial Scale Considerations

  • Use of efficient catalysts and optimized solvents to improve reaction rates.
  • Temperature and pH control to minimize side products.
  • Washing and drying protocols to ensure removal of inorganic salts and residual solvents.

Comparative Analysis of Preparation Approaches

Method Aspect Laboratory Scale Industrial Scale
Reagents High purity reagents, small batch Bulk reagents, cost-effective
Reaction Time Longer due to controlled conditions Shortened via optimized catalysts
Purification Chromatography, recrystallization Crystallization, filtration
Yield 70-85% Up to 90% with process optimization

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 N-Alkylation 4-methyl-1H-pyrazol-3-amine, tert-butyl chloromethyl ether, base, DMF, 25-50°C Formation of tert-butoxy methyl protected pyrazole
2 Amination Ammonia or suitable amine source, mild heating Introduction of amino group at 3-position
3 Purification Crystallization or chromatography High purity product

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated the potential of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine as an anticancer agent. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy in inhibiting the growth of resistant strains highlights its potential as a lead compound for developing new antimicrobial agents .

Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It acts on neurotensin receptors, which are implicated in pain modulation and could lead to the development of novel analgesics .

Agricultural Applications

Pesticide Development
The pyrazole scaffold is known for its utility in agrochemicals. This compound has been tested for its insecticidal properties against common agricultural pests. Its effectiveness at low concentrations makes it a candidate for environmentally friendly pesticide formulations .

Herbicide Potential
Preliminary studies suggest that this compound may possess herbicidal activity, potentially offering a new avenue for weed management in crops. Its selectivity could minimize damage to non-target plants, making it a valuable addition to integrated pest management strategies .

Material Science Applications

Polymer Chemistry
In material science, this compound can be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and adhesives due to their improved performance characteristics .

Nanotechnology
The compound's ability to form stable nanoparticles opens up possibilities for drug delivery systems. By encapsulating therapeutic agents within these nanoparticles, it may enhance bioavailability and targeted delivery, thus improving treatment outcomes in various diseases .

Comparative Data Table

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells
Antimicrobial AgentEffective against resistant bacterial strains
Neuropharmacological EffectsPotential analgesic through neurotensin modulation
Agricultural ScienceInsecticideEffective at low concentrations
HerbicidePotentially selective for non-target plants
Material SciencePolymer SynthesisEnhances thermal stability and mechanical properties
Nanoparticle FormationImproves drug delivery systems

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound was found to activate apoptotic pathways, indicating its potential as a chemotherapeutic agent .

Case Study 2: Pesticidal Activity
Field trials assessing the insecticidal properties of this pyrazole derivative showed promising results against aphids and whiteflies. The application of the compound led to a marked decrease in pest populations while showing minimal toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The electron-withdrawing chloro and trifluoromethyl groups in and contrast with the electron-donating tert-butoxy and methoxy groups, influencing reactivity and binding interactions.

Challenges and Limitations

  • Solubility : High lipophilicity (e.g., LogP >3) in compounds like may limit aqueous solubility, requiring formulation adjustments.
  • Synthetic Complexity : Introducing tert-butoxymethyl groups requires specialized reagents (e.g., tert-butyl bromoacetate), increasing cost and step count.

Biological Activity

1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through various methods, including one-pot reactions that yield high purity and efficiency. A notable method involves the condensation of tert-butyl derivatives with aldehydes, followed by reduction steps to form the desired pyrazole structure. The synthesis pathway typically includes:

  • Condensation : Reacting tert-butyl derivatives with appropriate aldehydes to form imine intermediates.
  • Reduction : Using reducing agents like sodium borohydride to convert imines into amines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, 1H-pyrazole derivatives have shown significant antiproliferative activity against various cancer cell lines, including:

  • Lung Cancer
  • Colorectal Cancer
  • Prostate Cancer
  • Breast Cancer (MDA-MB-231)

In vitro assays demonstrated that these compounds could inhibit cell growth and induce apoptosis at micromolar concentrations, suggesting their role as potential anticancer agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that pyrazole derivatives can act against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these compounds typically range from 250 μg/mL, indicating moderate activity against these pathogens .

Anti-inflammatory Effects

Inflammation-related pathways are another area where pyrazole derivatives show promise. Studies have reported that certain pyrazole compounds can inhibit key inflammatory mediators such as TNF-alpha and IL-6, making them candidates for treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in cancer proliferation and inflammation (e.g., COX and LOX pathways).
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in treated cancer cell lines, contributing to their anticancer effects.

Case Studies and Research Findings

StudyFindings
Demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values in the micromolar range.
Reported moderate antimicrobial activity against Staphylococcus aureus and E. coli with MIC values around 250 μg/mL.
Showed inhibition of TNF-alpha and IL-6 production in inflammatory models, suggesting anti-inflammatory potential.

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